6-(Trifluoromethyl)quinoxaline is a derivative of quinoxaline, characterized by the presence of a trifluoromethyl group at the sixth position of the quinoxaline ring. Quinoxaline itself is a bicyclic compound formed from two fused aromatic rings, specifically a benzene and a pyrazine ring. The introduction of the trifluoromethyl group enhances the compound's chemical properties, making it valuable in various scientific applications, particularly in medicinal chemistry.
The compound is classified under heterocyclic compounds, particularly within the category of quinoxalines. Its IUPAC name is 6-(trifluoromethyl)quinoxaline, and it is recognized for its potential biological activities, including anticancer properties. The synthesis of this compound has been explored extensively in scientific literature, highlighting its importance in drug development and chemical research .
The synthesis of 6-(trifluoromethyl)quinoxaline typically involves several key steps:
The molecular structure of 6-(trifluoromethyl)quinoxaline can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 6-(Trifluoromethyl)quinoxaline |
Molecular Formula | CHFN |
Molecular Weight | 200.14 g/mol |
InChI Key | PKAZXROSEIOTBH-UHFFFAOYSA-N |
6-(Trifluoromethyl)quinoxaline participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 6-(trifluoromethyl)quinoxaline typically involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 6-(trifluoromethyl)quinoxaline contribute to its utility in research:
These properties are crucial for determining appropriate conditions for storage, handling, and application in laboratory settings.
The applications of 6-(trifluoromethyl)quinoxaline extend across various scientific fields:
Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for the selective derivatization of halogenated 6-(trifluoromethyl)quinoxalines. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates adjacent positions (particularly C5 and C8) towards nucleophilic displacement, enabling efficient introduction of diverse nitrogen nucleophiles.
A key synthetic approach involves the Beirut reaction, yielding 6/7-halo-3-trifluoromethylquinoxaline-1,4-dioxides as versatile intermediates [2]. Subsequent regioselective SNAr with piperazine exemplifies the methodology's utility for generating compounds with enhanced aqueous solubility and antimicrobial potency. Notably, substitution of the 6-chloro group in 2-acyl-6-chloro-3-trifluoromethylquinoxaline 1,4-dioxide with N-Boc-piperazine, followed by deprotection, afforded water-soluble derivatives exhibiting significant activity against Mycobacterium smegmatis (MIC = 0.5–2 µg/mL) [2]. Challenges arise from competing dehalogenation under forcing conditions, mitigated by employing protected amines (e.g., N-Boc-piperazine) and optimizing reaction media.
Table 1: Nucleophilic Displacement on Halogenated 6-(Trifluoromethyl)quinoxalines
Quinoxaline Substrate | Nucleophile | Position | Key Product Features | Application Target |
---|---|---|---|---|
2-Acyl-6-chloro-3-trifluoromethylquinoxaline-1,4-dioxide | N-Boc-piperazine | C6 | Enhanced water solubility | Antimicrobial agents |
6,7-Dichloro-3-trifluoromethylquinoxaline | 3-Aminophenol | C6/C7 | Precursor to carboxylic acid derivatives | Kinase inhibitors (Pim-1/2) |
7-Chloro-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylate | Amines/Alcohols | C7 | Urethane/urea linked antagonists | AMPA receptor antagonists |
Alternative leaving groups beyond halogens, such as alkoxy or aryloxy substituents, further expand the scope of SNAr modifications, providing access to ether-linked pharmacophores critical for receptor binding in AMPA antagonists [1] [3].
The quinoxaline core assembly predominantly relies on condensation strategies, with the Beirut reaction and diamine-dicarbonyl coupling being paramount for constructing trifluoromethyl-substituted variants.
The Beirut reaction—condensing benzofuroxans with electron-rich 1,3-dicarbonyl compounds—offers a robust route to 6/7-substituted-3-trifluoromethylquinoxaline 1,4-dioxides. This reaction exhibits high regioselectivity when using monosubstituted benzofuroxans. For instance, condensation of fluorobenzofuroxan with trifluoromethyl-substituted 1,3-dicarbonyls in dry chloroform/triethylamine exclusively yielded 7-fluoro-3-trifluoromethylquinoxaline 1,4-dioxides. Structural assignment relied on characteristic 13C-NMR chemical shift increments (Δδ ~15-20 ppm for C9/C10) confirming regiochemistry [2] . This method efficiently incorporates the trifluoromethyl group during the ring-forming step.
Table 2: Key Condensation Routes to 6-(Trifluoromethyl)quinoxalines
Precursor 1 | Precursor 2 | Conditions | Product | Regiocontrol Factor |
---|---|---|---|---|
4-Fluoro-1,2-benzofuroxan | Ethyl 4,4,4-trifluoroacetoacetate | CHCl3, Et3N, RT | 2-Ethoxycarbonyl-7-fluoro-6-trifluoromethylquinoxaline 1,4-dioxide | Electronic effects of F atom |
4-Substituted-1,2-phenylenediamine | Diethyl 2-oxomalonate | EtOH, citric acid (cat.), RT | Ethyl 6/7-substituted-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | Steric/electronic of substituent |
o-Phenylenediamine derivatives | 2,2'-Thenil | EtOH, reflux | 2,3-Bis(thiophen-2-yl)-6-trifluoromethylquinoxaline | Pre-functionalized diamine |
Simultaneously, the classical condensation of substituted o-phenylenediamines with α-dicarbonyls remains indispensable. Accessing 6-trifluoromethylquinoxalines typically requires pre-installation of the CF3 group on the aromatic diamine precursor. For example, 4-trifluoromethyl-o-phenylenediamine, condensed with phenylglyoxal, efficiently yields 2-phenyl-6-trifluoromethylquinoxaline [4] [7]. This approach provides direct access to diversely substituted derivatives without requiring post-cyclization functionalization, crucial for generating libraries of bioactive compounds like kinase inhibitors [8].
Installing the trifluoromethyl group can occur either before or after quinoxaline ring formation, with method selection dictated by compatibility and regiochemical requirements.
Direct trifluoromethylation of pre-formed quinoxalines employs powerful reagents. Copper-mediated cross-coupling using Umemoto's reagent (Me4N+Tf-) or CF3I with CuI/DMF enables C–H functionalization at electron-deficient positions, though controlling mono-selectivity remains challenging [1] [3]. More reliably, nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF3) on 6-chloroquinoxaline precursors activated by the fused pyrazine ring and chlorine substituent allows regioselective introduction at C6. Subsequent SNAr then enables diversification at C7 [1].
The rational replacement of nitro groups with trifluoromethyl represents a strategically vital approach driven by stability needs. Studies on AMPA receptor antagonists revealed that 6-nitroquinoxaline-2-carboxylic acid derivatives exhibited poor photostability in neutral solutions, impeding pharmaceutical development. Systematic replacement of the nitro group with trifluoromethyl yielded analogs (e.g., compound 8) retaining high AMPA-R affinity (IC50 ≈ 0.1 µM) while achieving excellent photostability (>95% remaining after 24h light exposure). This substitution maintains the crucial electron-withdrawing character necessary for receptor interaction while overcoming a critical instability liability [1] [3].
Table 3: Trifluoromethyl Group Introduction Strategies
Strategy | Reagents/Conditions | Starting Material | Key Advantage | Limitation |
---|---|---|---|---|
Nitro → Trifluoromethyl replacement | Reduction, Sandmeyer-like CF3 insertion | 6-Nitroquinoxaline | Solves photostability issues; retains bioactivity | Multi-step sequence |
Direct C–H Trifluoromethylation | CF3I, CuI, DMF, 120°C | Unsubstituted quinoxaline | Late-stage functionalization | Poor regioselectivity |
Nucleophilic displacement | TMSCF3, CsF, DMF | 6-Chloroquinoxaline | High regioselectivity | Requires activated substrate |
Cyclization with CF3-diamine | Glyoxal/α-dicarbonyls | 4-Trifluoromethyl-o-phenylenediamine | Direct access; no post-modification needed | Requires specialized diamine |
The contrasting electronic effects of nitro vs. trifluoromethyl groups significantly influence physicochemical properties. While both are strongly electron-withdrawing, the CF3 group exhibits lower reduction potential and greater hydrolytic stability. Crucially, its lower chromophoric character prevents light-induced decomposition pathways common to nitroarenes, making it indispensable for developing stable pharmaceuticals and optoelectronic materials [1] [4] [10].
Installing biologically critical substituents via urethane (carbamate) or urea linkages represents a pivotal late-stage diversification strategy for 7-amino-6-trifluoromethylquinoxalines. This approach is essential for optimizing pharmacokinetics and target engagement.
The synthesis of potent AMPA receptor antagonists exemplifies this methodology. 7-Amino-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acid derivatives undergo reaction with substituted phenyl isocyanates or chloroformates, generating 7-ureido/7-urethano analogs. Structure-activity relationship (SAR) studies revealed that a 4-carboxyphenyl group linked via a urethane (e.g., compound 14h/KRP-199) conferred optimal AMPA-R antagonism (IC50 = 0.08 µM) and neuroprotective efficacy in cerebral ischemia models. Notably, replacing the urethane with a urea linkage proved bioequivalent, while substituting the imidazole at C7 with pyrrole diminished affinity, highlighting the critical interplay of heterocycle and linker [1] [3]. The general sequence involves:
Similarly, kinase inhibitor scaffolds leverage urea linkages. Coupling 6-trifluoromethylquinoxaline-2-carboxylic acids with aryl amines via carbonyldiimidazole (CDI) activation generated analogs inhibiting Pim-1/2 kinases at submicromolar concentrations (e.g., 5c, Pim-1 IC50 = 0.21 µM; Pim-2 IC50 = 0.32 µM). X-ray crystallography confirmed the urea linker engages hinge region residues through hydrogen bonding, while the trifluoromethyl group occupies a hydrophobic pocket, enhancing affinity and selectivity [8].
Table 4: Urethane/Urea-Linked 6-(Trifluoromethyl)quinoxaline Bioactive Derivatives
Core Structure | Linkage Type | Attached Group | Biological Target | Key Activity (IC50/MIC) | Ref |
---|---|---|---|---|---|
7-Imidazolyl-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acid | Urethane | 4-Carboxyphenyl | AMPA Receptor | 0.08 µM (Binding) | [1] [3] |
7-Imidazolyl-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acid | Urea | 4-Chlorophenyl | AMPA Receptor | 0.12 µM (Binding) | [1] |
Quinoxaline-2-carboxylic acid | Urea | 3-Hydroxyphenyl | Pim-1 Kinase | 0.21 µM (Enzymatic) | [8] |
3-Trifluoromethylquinoxaline-1,4-dioxide | Amide | Piperazine | Mycobacterium smegmatis | 0.5 µg/mL (MIC) | [2] |
These linkages profoundly impact solubility and membrane permeability. The hydrophilic character imparted by the urea/urethane moiety counterbalances the lipophilicity of the trifluoromethyl group, achieving favorable physicochemical profiles for CNS penetration (AMPA antagonists) or systemic distribution (kinase inhibitors/antibacterials). This balance is critical for advancing compounds into in vivo efficacy studies [1] [2] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1